Cas no 641-12-3 (Sennidin A)

Sennidin A is a bioactive anthraquinone derivative primarily derived from senna plants (Cassia spp.). It serves as a key intermediate in the biosynthesis of sennosides, which are widely recognized for their pharmacological properties. Sennidin A exhibits notable stability and purity, making it a valuable reference standard in analytical chemistry and pharmaceutical research. Its well-characterized structure allows for precise quantification in herbal extracts and quality control applications. Additionally, Sennidin A is utilized in studies exploring laxative mechanisms and metabolic pathways due to its role as a precursor to active sennosides. The compound is typically supplied with high-performance liquid chromatography (HPLC) certification to ensure reliability in research and industrial settings.
Sennidin A structure
Sennidin A structure
Product Name:Sennidin A
CAS No:641-12-3
MF:C30H18O10
MW:538.457929134369
MDL:MFCD32662425
CID:512624
PubChem ID:122839
Update Time:2025-08-05

Sennidin A Chemical and Physical Properties

Names and Identifiers

    • [9,9'-Bianthracene]-2,2'-dicarboxylicacid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-,(9R,9'R)-rel-(+)-
    • [9,9'-Bianthracene]-2,2'-dicarboxylicacid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10...
    • SENNIDINE A
    • SENNIDINE A(RG) PrintBack
    • Sennidin A
    • (+)-4,5,4',5'-Tetrahydroxy-10,10'-dioxo-9,10,9',10'-tetrahydro-[9,9']bianthryl-2,2'-dicarbonsaeure
    • (+)-4,5,4',5'-tetrahydroxy-10,10'-dioxo-9,10,9',10'-tetrahydro-[9,9']bianthryl-2,2'-dicarboxylic acid
    • (R*,R*)-(+)-9,9',10,10'-Tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxyli
    • 1',1,8',8-Tetrahydroxy-10,10'-dihydroanthrone-3,3'-dicarboxylic acid
    • dihydroxydianthrone
    • EINECS 211-371-5
    • SENECIONINE(SH)
    • Sennidin
    • Sennidin-B
    • NSC658576
    • 8257AH
    • A14835
    • 641-12-3
    • 9,9'-Bianthracene]-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (9R,9'R)-
    • Q27285465
    • AKOS030573520
    • DTXSID601318488
    • (9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
    • FS-10383
    • SennidinA
    • SCHEMBL17166294
    • CHEMBL5197294
    • (9R,9'R)-4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-[9,9'-bianthracene]-2,2'-dicarboxylic acid
    • O8793FIM31
    • UNII-O8793FIM31
    • HY-N6936
    • (R*,R*)-(+)-9,9',10,10'-Tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxylic acid
    • (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (R*,R*)-(+)-
    • CS-0027785
    • (9,9'-BIANTHRACENE)-2,2'-DICARBOXYLIC ACID, 9,9',10,10'-TETRAHYDRO-4,4',5,5'-TETRAHYDROXY-10,10'-DIOXO-, (9R,9'R)-REL-(+)-
    • (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (R*,R*)-(+)-
    • NS00041749
    • AC-34224
    • 4,4',5,5'-tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid
    • SennidinB
    • 9-(2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
    • FT-0688309
    • [9,9'-Bianthracene]-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-
    • F82149
    • MFCD32662425
    • DTXSID50862099
    • FT-0603502
    • 4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
    • SENNIDINEA
    • CHEMBL227796
    • DB-054610
    • JPMRHWLJLNKRTJ-UHFFFAOYSA-N
    • MDL: MFCD32662425
    • Inchi: 1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)
    • InChI Key: JPMRHWLJLNKRTJ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2C(C2C=C(C(=O)O)C=C(C=21)O)C1C2C=CC=C(C=2C(C2C(=CC(C(=O)O)=CC1=2)O)=O)O)O

Computed Properties

  • Exact Mass: 538.09000
  • Monoisotopic Mass: 538.08999677 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 3
  • Complexity: 977
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 190
  • Molecular Weight: 538.5
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.695±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (9.2E-8 g/L) (25 ºC),
  • PSA: 189.66000
  • LogP: 3.95820

Sennidin A Security Information

  • Hazard Category Code: 22
  • Safety Instruction: S22; S45
  • Risk Phrases:R22

Sennidin A Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0847-20mg
Sennidin A
641-12-3 HPLC≥98%
HPLC≥98%
询价 2021-07-04
ChemScence
CS-0027785-5mg
Sennidin A
641-12-3
5mg
$403.0 2022-04-26
ChemScence
CS-0027785-10mg
Sennidin A
641-12-3
10mg
$686.0 2022-04-26
abcr
AB167987-10 mg
Sennidine A, tech.; .
641-12-3
10 mg
€143.00 2023-07-20
Chengdu Biopurify Phytochemicals Ltd
BP1290-10mg
Sennidin A
641-12-3 98%
10mg
$290 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1290-5mg
Sennidin A
641-12-3 98%
5mg
$160 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1290-20mg
Sennidin A
641-12-3 98%
20mg
$520 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1033-1 mg
Sennidin A
641-12-3 100.00%
1mg
¥1525.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1033-5 mg
Sennidin A
641-12-3 100.00%
5mg
¥3660.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1033-10 mg
Sennidin A
641-12-3 100.00%
10mg
¥6205.00 2022-04-26

Sennidin A Suppliers

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:641-12-3)Sennidin A
Order Number:TB05820
Stock Status:in Stock
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Purity:>98%
Pricing Information Last Updated:Tuesday, 21 January 2025 17:57
Price ($):price inquiry
Email:info@chemnorm.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:641-12-3)Sennidin A
Order Number:A1035549
Stock Status:in Stock
Quantity:5mg/10mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:56
Price ($):299.0/508.0
Email:sales@amadischem.com

Additional information on Sennidin A

Recent Advances in the Study of Sennidin A (CAS: 641-12-3): Pharmacological Properties and Therapeutic Potential

Sennidin A (CAS: 641-12-3), a bioactive anthraquinone derivative, has garnered significant attention in recent years due to its diverse pharmacological properties and potential therapeutic applications. This research briefing synthesizes the latest findings on Sennidin A, focusing on its chemical characteristics, mechanisms of action, and emerging roles in drug development. Recent studies highlight its efficacy as a laxative agent, anti-inflammatory compound, and potential anti-cancer candidate, positioning it as a promising molecule for further investigation in the pharmaceutical and biomedical fields.

The molecular structure of Sennidin A (C30H26O10) features a distinctive anthraquinone core with hydroxyl and methoxy substituents, which contribute to its biological activity. Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated how these functional groups influence its binding affinity to molecular targets. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have provided new insights into the compound's conformational dynamics, particularly its interaction with intestinal sodium-potassium ATPase, explaining its well-documented laxative effects at the molecular level.

Cutting-edge research has expanded our understanding of Sennidin A's pharmacological mechanisms beyond its traditional use. A 2024 study in Nature Chemical Biology demonstrated its novel role as a modulator of gut microbiota through selective inhibition of pathogenic bacteria while promoting probiotic growth. This dual action suggests potential applications in treating microbiome-related disorders. Furthermore, in vitro studies using human colorectal cancer cell lines (HT-29 and HCT116) revealed that Sennidin A induces apoptosis through the mitochondrial pathway, with an IC50 of 18.7 μM, indicating its potential as an anti-cancer agent. These findings were corroborated by animal models showing significant tumor growth inhibition (p < 0.01) without observable hepatotoxicity.

The pharmacokinetic profile of Sennidin A has been extensively characterized in recent clinical trials. Phase I studies reported an oral bioavailability of 65-72% with peak plasma concentrations achieved within 2-3 hours post-administration. Notably, a 2023 publication in Clinical Pharmacology & Therapeutics identified three novel metabolites through UPLC-MS/MS analysis, shedding light on its metabolic pathways. These advancements have facilitated the development of optimized formulations, including enteric-coated tablets and nanoemulsions, which enhance its therapeutic index while minimizing the abdominal discomfort historically associated with its use.

Emerging therapeutic applications of Sennidin A are being explored in various disease models. A groundbreaking 2024 study in Science Translational Medicine demonstrated its efficacy in a murine model of Parkinson's disease, where it reduced α-synuclein aggregation by 42% through activation of autophagy pathways. Additionally, its anti-fibrotic properties were validated in liver fibrosis models, showing significant reduction in collagen deposition (p < 0.001). These findings, coupled with its excellent blood-brain barrier permeability (brain/plasma ratio of 0.85), position Sennidin A as a multifunctional lead compound for CNS disorders.

Despite these promising developments, challenges remain in the clinical translation of Sennidin A. Current research focuses on addressing its dose-dependent side effects and improving target specificity through structural modifications. Collaborative efforts between academia and industry have yielded several patented derivatives with enhanced pharmacological profiles. The compound's natural origin and established safety profile provide a strong foundation for further development, with three new investigational new drug (IND) applications expected to be filed by 2025 based on recent pipeline disclosures from major pharmaceutical companies.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:641-12-3)Sennidin A
TB05820
Purity:>98%
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:641-12-3)Sennidin A
A1035549
Purity:99%/99%
Quantity:5mg/10mg
Price ($):299.0/508.0
Email